molecular formula C12H13Cl2N3O2 B1467677 Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1353506-05-4

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B1467677
CAS No.: 1353506-05-4
M. Wt: 302.15 g/mol
InChI Key: OHJICBUWSPKPNR-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an ethyl ester group and a dichloropropyl substituent. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is then introduced through a series of condensation reactions. The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets within cells. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with a trifluoromethyl group instead of a dichloropropyl group.

    1,2,4-Triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    4-((4-Methylbenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: A triazole derivative with different substituents.

Uniqueness

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is unique due to its specific combination of a triazole ring fused to a pyridine ring with a dichloropropyl substituent. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

ethyl 3-(1,3-dichloropropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c1-2-19-12(18)8-4-3-7-17-10(8)15-16-11(17)9(14)5-6-13/h3-4,7,9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJICBUWSPKPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2C(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Reactant of Route 6
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

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